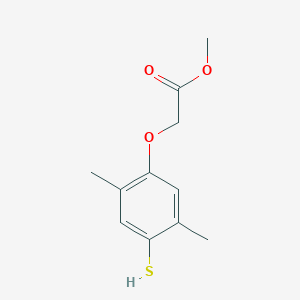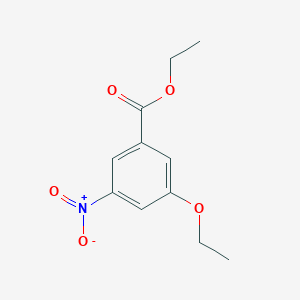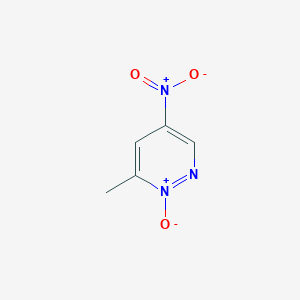![molecular formula C17H25N3O5 B8298702 diethyl 2-acetamido-2-[2-(6-amino-4-methylpyridin-2-yl)ethyl]propanedioate](/img/structure/B8298702.png)
diethyl 2-acetamido-2-[2-(6-amino-4-methylpyridin-2-yl)ethyl]propanedioate
Descripción general
Descripción
diethyl 2-acetamido-2-[2-(6-amino-4-methylpyridin-2-yl)ethyl]propanedioate is an organic compound that serves as an important intermediate in organic synthesis. It is primarily used in the synthesis of various pharmaceuticals and biologically active molecules. The compound is characterized by its crystalline powder form, white to light yellow in color, and has a molecular formula of C14H21N3O5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Nitrosation and Reduction Method
Step 1: Diethyl malonate is nitrosated using sodium nitrite and acetic acid to form diethyl oximidomalonate.
Step 2: The oximidomalonate is then reduced using zinc powder in the presence of acetic anhydride to yield diethyl acetamidomalonate.
Step 3:
-
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
-
Alkylation
-
Hydrolysis and Decarboxylation
- The compound can be hydrolyzed and decarboxylated to yield α-amino acids. This involves the hydrolysis of ester groups followed by decarboxylation under acidic conditions .
Common Reagents and Conditions
Reagents: Sodium ethoxide, benzyl chloride, hydrochloric acid.
Conditions: Reactions are typically carried out in ethanol or other suitable solvents at controlled temperatures.
Major Products
Aplicaciones Científicas De Investigación
diethyl 2-acetamido-2-[2-(6-amino-4-methylpyridin-2-yl)ethyl]propanedioate is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor for the synthesis of α-amino acids and other complex organic molecules.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antibiotics like lincomycin.
Industry: The compound is used in the production of fine chemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of diethyl 2-acetamido-2-(2-(6-amino-4-methylpyrid-2-yl)ethyl)malonate involves its role as a building block in organic synthesis. It participates in various chemical reactions, leading to the formation of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and the final products formed .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl acetamidomalonate: A simpler analog used in similar synthetic applications.
Diethyl malonate: Used as a starting material for the synthesis of diethyl 2-acetamido-2-(2-(6-amino-4-methylpyrid-2-yl)ethyl)malonate.
Uniqueness
Propiedades
Fórmula molecular |
C17H25N3O5 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
diethyl 2-acetamido-2-[2-(6-amino-4-methylpyridin-2-yl)ethyl]propanedioate |
InChI |
InChI=1S/C17H25N3O5/c1-5-24-15(22)17(20-12(4)21,16(23)25-6-2)8-7-13-9-11(3)10-14(18)19-13/h9-10H,5-8H2,1-4H3,(H2,18,19)(H,20,21) |
Clave InChI |
HGVYXVBMCUNZJH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCC1=NC(=CC(=C1)C)N)(C(=O)OCC)NC(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

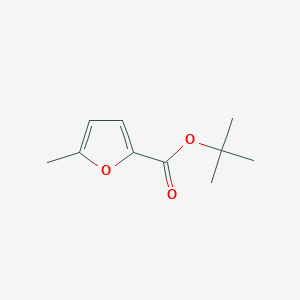

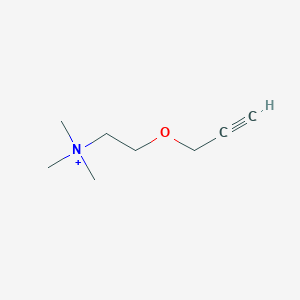
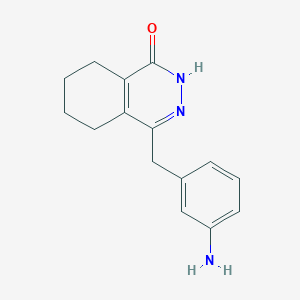
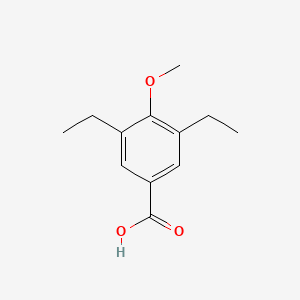
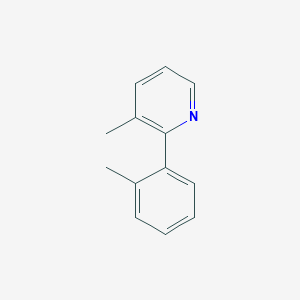
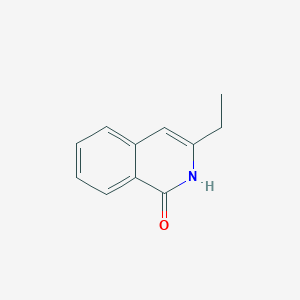
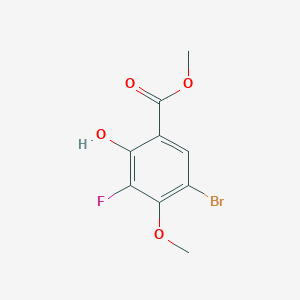

![[4-Methyl-2-(3-trifluoromethyl-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B8298677.png)
